
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and tert-butyl groups
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the desired product . The product is then characterized using spectroscopic techniques and confirmed by X-ray diffraction studies .
Analyse Chemischer Reaktionen
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound has a phenylthio group instead of a tert-butylthio group, leading to different chemical properties and reactivity.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and a hydroxyethyl group, which confer different biological activities and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H28N2O2S |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
tert-butyl 2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-8-10-14(20)13-9-7-11-19-15(13)23-18(4,5)6/h7,9,11,14H,8,10,12H2,1-6H3 |
InChI-Schlüssel |
OLYFSZPPBIRLME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



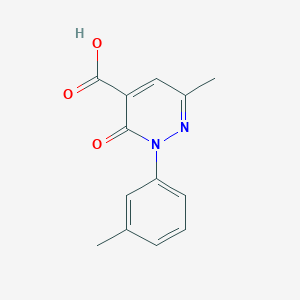
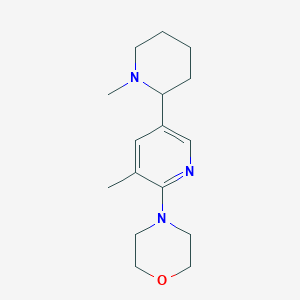
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)


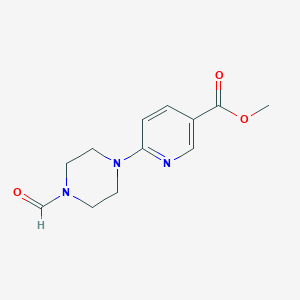
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
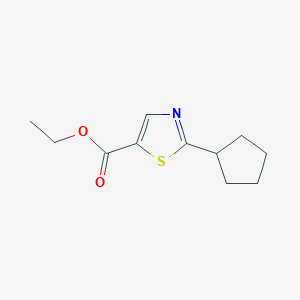

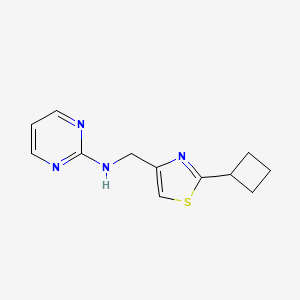
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


